molecular formula C5H9NO3 B2685917 3-Hydroxypyrrolidine-3-carboxylic acid CAS No. 75315-60-5

3-Hydroxypyrrolidine-3-carboxylic acid

Cat. No.: B2685917
CAS No.: 75315-60-5
M. Wt: 131.131
InChI Key: SOZGJLCKLATTKB-UHFFFAOYSA-N
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Description

3-Hydroxypyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a five-membered ring structure with both a hydroxyl group and a carboxylic acid group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring with high regio- and stereoselectivity . Another approach involves the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include optimized cycloaddition reactions and hydrolysis processes, with careful control of reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and carbodiimides for amide formation are commonly employed.

Major Products: The major products formed from these reactions include various derivatives such as esters, amides, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can lead to inhibition or activation of enzymatic processes, influencing various biological pathways .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxypyrrolidine-3-carboxylic acid is unique due to the presence of both a hydroxyl and a carboxylic acid group on the same carbon atom, which imparts distinct reactivity and functional versatility. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

IUPAC Name

3-hydroxypyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-4(8)5(9)1-2-6-3-5/h6,9H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGJLCKLATTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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